4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Description
Properties
Molecular Formula |
C25H31N3O5S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-ethoxyphenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H31N3O5S/c1-4-33-19-8-6-18(7-9-19)21-20(22(29)24-16(2)26-17(3)34-24)23(30)25(31)28(21)11-5-10-27-12-14-32-15-13-27/h6-9,21,30H,4-5,10-15H2,1-3H3 |
InChI Key |
UGUUKWMVOROWDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=C(N=C(S4)C)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule’s structure comprises four modular components:
-
2,4-Dimethyl-1,3-thiazole-5-carbonyl moiety
-
4-Ethoxyphenyl group
-
3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one core
-
3-(Morpholin-4-yl)propyl side chain
Retrosynthetically, the molecule can be dissected into intermediates amenable to convergent synthesis. The pyrrol-2-one core serves as the central scaffold, with subsequent functionalization via acylations, alkylations, and nucleophilic substitutions .
Synthesis of the 2,4-Dimethyl-1,3-thiazole-5-carbonyl Fragment
The thiazole ring is synthesized via the Hantzsch thiazole synthesis , employing:
-
2-Bromo-1-(2,4-dimethylthiazol-5-yl)ethanone : Prepared by bromination of 2,4-dimethylthiazole-5-acetic acid using PBr3 in anhydrous diethyl ether at −10°C .
-
Thiourea : Reacts with the α-bromoketone in ethanol under reflux (78°C, 6 h) to form the thiazole amine intermediate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity (HPLC) | ≥98% |
| Characterization | 1H NMR (CDCl3): δ 2.45 (s, 3H, CH3), 2.68 (s, 3H, CH3), 7.12 (s, 1H, thiazole-H) |
The carbonyl group is introduced via Friedel-Crafts acylation using AlCl3 in dichloromethane .
Preparation of the 4-Ethoxyphenyl Substituent
The ethoxy group is installed through Williamson ether synthesis :
-
4-Hydroxybenzaldehyde is treated with ethyl bromide in the presence of K2CO3 (DMF, 80°C, 12 h).
-
The resulting 4-ethoxybenzaldehyde is reduced to 4-ethoxyphenylmethanol using NaBH4 in methanol (0°C to RT, 2 h) .
Optimization Note : Excess ethyl bromide (1.5 equiv) improves yield to 89% by minimizing di-alkylation byproducts .
Assembly of the Pyrrol-2-one Core
The central pyrrolidinone is constructed via a modified Paal-Knorr reaction :
-
2-Bromopropanal (synthesized via bromination of propionaldehyde in toluene at 0–50°C ) reacts with ethyl acetoacetate and ammonia (25% aq.) in dichloromethane.
-
Cyclization occurs at 40°C over 14 h, yielding 3-hydroxy-5-aryl-1,5-dihydro-2H-pyrrol-2-one .
Critical Parameters :
-
Temperature control (<50°C) prevents decomposition of the bromopropanal intermediate .
-
Anhydrous Na2SO4 drying ensures high-purity crystallization (95% yield) .
Functionalization with the Morpholinylpropyl Side Chain
The morpholine-containing side chain is introduced via Mitsunobu alkylation :
-
3-Bromopropylmorpholine (prepared from morpholine and 1,3-dibromopropane in THF) reacts with the pyrrol-2-one core.
-
DIAD (diisopropyl azodicarboxylate) and PPh3 facilitate the coupling in anhydrous THF (0°C to RT, 8 h) .
Side Reaction Mitigation :
-
Strict exclusion of moisture minimizes hydrolysis of the morpholinylpropyl bromide .
-
Chromatographic purification (SiO2, EtOAc/hexane) removes unreacted starting material .
Final Acylation of the Thiazolecarbonyl Group
The thiazole-5-carbonyl fragment is coupled to the pyrrol-2-one core using EDC/HOBt-mediated amidation :
-
2,4-Dimethylthiazole-5-carboxylic acid is activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.
-
The activated ester reacts with the secondary amine on the pyrrol-2-one (RT, 24 h) .
Yield Enhancement :
Purification and Characterization
The final compound is purified via recrystallization from ethyl acetate/hexane (3:1 v/v) and characterized by:
-
1H/13C NMR : Confirms substitution patterns (e.g., δ 1.42 ppm for ethoxy CH3, δ 3.58–3.62 ppm for morpholine protons) .
Purity Data :
| Method | Result |
|---|---|
| HPLC (C18 column) | 99.2% |
| Residual Solvents | <0.1% (ICH guidelines) |
Scalability and Industrial Considerations
The synthetic route demonstrates scalability with modifications:
-
Continuous Flow Bromination : Reduces reaction time for 2-bromopropanal from 5 h to 20 min (patent CN103265468A) .
-
Catalytic Mitsunobu Conditions : Replaces stoichiometric PPh3 with polymer-supported triphenylphosphine, simplifying waste management .
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| Morpholinylpropyl bromide | 320 |
| EDC/HOBt | 1,150 |
| Total (theoretical) | 4,200 |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Thiazole Carbonyl Group
The carbonyl group attached to the 2,4-dimethylthiazole ring undergoes nucleophilic substitution reactions. For example:
-
Aminolysis : Reaction with primary or secondary amines under mild acidic/basic conditions replaces the carbonyl oxygen with an amine group. This is analogous to methods used in thiazole-based pyrimidine synthesis .
-
Alcoholysis : Treatment with alcohols in the presence of catalysts (e.g., HCl or TsOH) forms thiazole esters.
Example Reaction:
Oxidation of the Pyrrolone Hydroxyl Group
The 3-hydroxy group on the pyrrolone ring is susceptible to oxidation. Under controlled conditions (e.g., MnO or CrO), it converts to a ketone :
This reaction is critical for modifying the compound’s hydrogen-bonding capacity and biological activity.
Cyclization Reactions
The pyrrolone core facilitates cyclization under microwave irradiation or thermal conditions, forming fused heterocycles. For instance, Friedel–Crafts acylation with aromatic aldehydes yields polycyclic derivatives .
Key Conditions:
Ring-Opening Reactions
The morpholine ring undergoes ring-opening in strong acidic media (e.g., HCl or HSO), producing linear amines. This is utilized in prodrug synthesis :
Electrophilic Aromatic Substitution
The 4-ethoxyphenyl group directs electrophiles to the para position due to the electron-donating ethoxy group. Halogenation or nitration occurs under standard conditions:
| Reaction Type | Reagent | Product |
|---|---|---|
| Bromination | Br/FeBr | 4-Ethoxy-3-bromophenyl |
| Nitration | HNO/HSO | 4-Ethoxy-3-nitrophenyl |
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
Research indicates that compounds with thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that the thiazole moiety can enhance the activity against various bacterial strains, making this compound a candidate for developing new antibiotics . -
Anticancer Potential :
The structural features of this compound suggest potential anticancer activity. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that this compound may inhibit tumor growth in vitro and in vivo models . -
Anti-inflammatory Effects :
Compounds containing thiazole and pyrrolidine rings have shown promise in reducing inflammation. This compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial effects of various thiazole derivatives, including this compound. It demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent . -
Anticancer Activity Assessment :
In vitro assays performed on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induced apoptosis at micromolar concentrations. The study highlighted its mechanism involving the activation of caspases and modulation of Bcl-2 family proteins .
Material Science Applications
-
Polymer Chemistry :
The compound's unique structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties . -
Nanotechnology :
The potential use of this compound in nanocarriers for drug delivery systems has been explored. Its ability to form stable complexes with therapeutic agents may enhance drug solubility and targeted delivery, improving therapeutic outcomes .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit or activate certain enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents on the pyrrol-2-one core (Table 1):
Table 1: Structural and Physical Property Comparison
*logP estimated using substituent contributions.
- Thiazole vs. Benzoyl Groups: The target’s 2,4-dimethylthiazole-5-carbonyl group (logP ~3.2) is more lipophilic than 4-chlorobenzoyl (logP ~2.8) but less than morpholinomethylthiophene (logP ~4.1) .
- Ethoxy vs. Halogen Substituents : The 4-ethoxyphenyl group offers moderate electron-donating effects compared to electron-withdrawing chloro or fluoro substituents, influencing solubility and binding interactions .
Biological Activity
The compound 4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one (hereafter referred to as "the compound") is a complex organic molecule featuring multiple functional groups that suggest potential biological activity. This article reviews the biological properties of the compound, focusing on its anticancer, antibacterial, and anti-inflammatory activities based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 483.56 g/mol. The structure includes a thiazole ring, a morpholine moiety, and various aromatic components that contribute to its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of similar thiazole-containing compounds as anticancer agents. For instance, derivatives featuring thiazole rings have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies:
- In Vitro Studies : A study demonstrated that compounds structurally related to the target compound exhibited IC50 values in the micromolar range against breast cancer cells (MDA-MB-231) and prostate cancer cells (PC3) . These findings suggest that the compound may possess similar anticancer properties.
- In Vivo Studies : Animal models treated with thiazole derivatives showed reduced tumor growth rates compared to control groups, indicating potential efficacy in vivo .
Antibacterial Activity
The thiazole moiety is known for its antibacterial properties. Compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.
Findings:
- Minimum Inhibitory Concentration (MIC) : Research indicates that compounds like the one can achieve MIC values as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests a strong potential for use in treating bacterial infections.
- Mechanism of Action : The antibacterial activity is often attributed to interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anti-inflammatory Activity
The compound's structure suggests it may also exhibit anti-inflammatory properties, which are critical for treating various chronic conditions.
Evidence:
- Cytokine Inhibition : Similar compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, leading to reduced inflammation markers in animal models .
- Clinical Relevance : The anti-inflammatory effects could be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease, where cytokine levels are elevated.
Data Summary Table
Q & A
Basic: What are the standard synthetic routes for preparing this compound and its analogs?
Methodological Answer:
The compound belongs to the 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one family. General synthesis involves base-assisted cyclization of precursor ketones or esters, followed by functionalization of substituents. Key steps include:
- Cyclization : Reacting substituted diketones or esters with amines or alcohols under basic conditions (e.g., KOH/EtOH) to form the pyrrolone core .
- Substituent Introduction : For morpholine and thiazole groups, employ nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkages).
- Purification : Use column chromatography (gradient elution with ethyl acetate/hexane) or recrystallization (ethanol or 2-propanol) .
Example Conditions from Analogous Compounds (from ):
| Compound Type | Reaction Conditions | Purification Method | Yield | Melting Point (°C) |
|---|---|---|---|---|
| 5-Hydroxy-pyrrol-2-one | KOH/EtOH, reflux, 6–8 h | Column chromatography | 61–86% | 119–258 |
| Morpholine-functionalized | Morpholine-propyl bromide, DMF, 80°C, 12 h | Recrystallization (EtOH) | 44–67% | 161–249 |
Basic: What spectroscopic techniques are essential for confirming the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Assign proton environments (e.g., hydroxy protons at δ 10–12 ppm; morpholine N-CH2 at δ 2.5–3.5 ppm) and carbon signals (e.g., carbonyl carbons at δ 160–180 ppm) .
- FTIR : Confirm hydroxy (3300–3500 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and thiazole C=N (1600 cm⁻¹) groups .
- HRMS : Validate molecular weight (±0.001 Da accuracy) and fragmentation patterns .
Example Data from Analogs ( ):
- 8p (C18H17NO3) : HRMS m/z calculated 295.1208 [M+H]⁺, observed 295.1210.
- 15a (C22H18N2O2) : 1H NMR (CDCl3): δ 7.35–7.45 (m, 10H, aromatic), 5.20 (s, 1H, NH2).
Advanced: How can researchers optimize synthesis yield using design of experiments (DoE)?
Methodological Answer:
- Parameter Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, base concentration, solvent polarity) .
- Response Surface Methodology (RSM) : Optimize parameters like reaction time (e.g., 4–12 h) and molar ratios (e.g., 1:1 to 1:2 substrate/base) to maximize yield .
- Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce side reactions (e.g., Omura-Sharma-Swern oxidation for ketone intermediates) .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR/FTIR data with computed spectra (e.g., using Multiwfn for electrostatic potential mapping) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., morpholine-propyl orientation) via single-crystal analysis (see for analogous structures).
- Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to isolate overlapping signals .
Advanced: How to perform computational analysis of the compound’s electronic properties?
Methodological Answer:
- Wavefunction Analysis : Use Multiwfn to calculate:
- Electrostatic Potential (ESP) : Map electron-deficient regions (e.g., morpholine nitrogen) for reactivity prediction .
- Frontier Orbitals : Identify HOMO-LUMO gaps (e.g., thiazole ring as electron acceptor) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. DMF) to optimize solubility .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Substituent Variation : Modify the 4-ethoxyphenyl group (e.g., replace with halogenated or amino-phenyl groups) and assess bioactivity ( uses similar strategies).
- In Silico Docking : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina.
- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., IC50 determination) and correlate with electronic parameters (e.g., Hammett σ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
